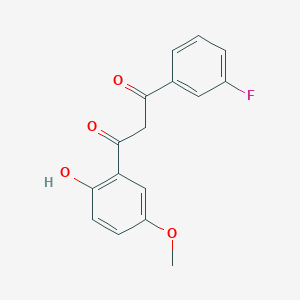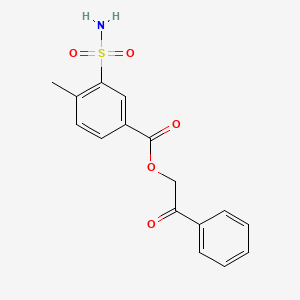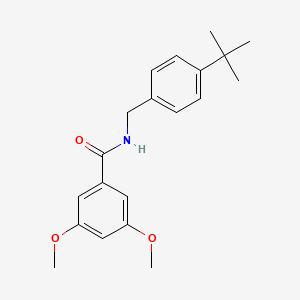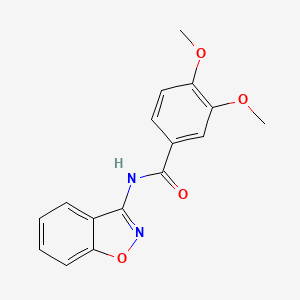
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been found to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. Additionally, it has been studied for its potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. However, one of the limitations is that it may exhibit low solubility in certain solvents, which may make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione. One potential direction is to further investigate its mechanism of action and the signaling pathways that it may affect. Another direction is to explore its potential applications in the treatment of various diseases, particularly Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, future studies may focus on developing new synthesis methods for this compound that may improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-fluoroacetophenone with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. This reaction leads to the formation of the desired compound.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-21-12-5-6-14(18)13(8-12)16(20)9-15(19)10-3-2-4-11(17)7-10/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCKYJQOYSMAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)

![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)

![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)

![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)